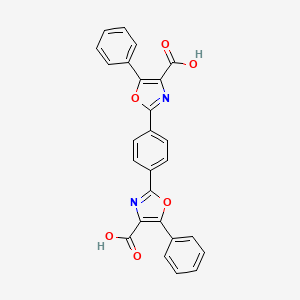

2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid)

Descripción general

Descripción

2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) is a complex organic compound with the molecular formula C26H16N2O6 and a molecular weight of 452.42 g/mol . This compound is known for its unique structural features, which include two oxazole rings and a phenylene bridge, making it a subject of interest in various scientific research fields.

Métodos De Preparación

The synthesis of 2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with amino acids, followed by cyclization to form the oxazole rings . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced catalytic processes and controlled reaction conditions.

Análisis De Reacciones Químicas

2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents

Aplicaciones Científicas De Investigación

Applications in Photonics

-

Fluorescent Dyes :

- 2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) is utilized as a fluorescent dye in scintillation detectors due to its high quantum yield and efficient light emission properties. Its derivatives are widely used in organic light-emitting diodes (OLEDs) and as scintillation luminophores in radiation detection systems .

- Optical Sensors :

Applications in Materials Science

- Polymer Composites :

- Coatings :

Biochemical Applications

- Bioluminescence Imaging :

- Drug Delivery Systems :

Case Study 1: Fluorescence in Scintillation Detectors

A study demonstrated that incorporating 2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) into scintillation detectors significantly improved the detection efficiency of gamma rays. The compound's high fluorescence yield contributed to enhanced signal clarity .

Case Study 2: Polymer Composites for Aerospace Applications

Research involving polymer composites reinforced with this compound showed improved thermal stability and mechanical strength, making them suitable for aerospace applications where material performance is critical under extreme conditions .

Mecanismo De Acción

The mechanism of action of 2,2’-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole rings can participate in various binding interactions, influencing biological pathways and cellular processes .

Comparación Con Compuestos Similares

Similar compounds include:

1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation reagent and its phototoxic properties.

2,5-Diphenyloxazole: Another oxazole derivative used in similar applications.

Actividad Biológica

2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid), also known by its CAS number 88374-01-0, is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its cytotoxic effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) is . Its structure consists of two phenyloxazole moieties connected by a phenylene group, which contributes to its unique properties and biological activities.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential . A notable study evaluated the antiproliferative effects of various phenyloxazole derivatives against human cancer cell lines. The results indicated that 2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) exhibited significant cytotoxicity against several cancer types. The compound was tested against cell lines such as NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma), showing promising results in inhibiting cell proliferation .

The mechanism by which 2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) exerts its cytotoxic effects appears to involve the induction of oxidative stress within cancer cells. This oxidative stress leads to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways. Studies suggest that the compound may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .

Study on Cytotoxicity

In a comparative study assessing various oxazole derivatives, 2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) was found to be among the most effective compounds in inducing apoptosis in HL-60 cells. The study utilized an MTT assay to determine cell viability post-treatment with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

In Vivo Studies

Further exploration into the in vivo efficacy of this compound has been limited but promising. Preliminary animal studies indicated that treatment with 2,2'-(1,4-Phenylene)bis(5-phenyloxazole-4-carboxylic acid) resulted in reduced tumor growth in xenograft models. These findings suggest that the compound not only exhibits cytotoxicity in vitro but may also translate into effective therapeutic outcomes in vivo .

Propiedades

IUPAC Name |

2-[4-(4-carboxy-5-phenyl-1,3-oxazol-2-yl)phenyl]-5-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2O6/c29-25(30)19-21(15-7-3-1-4-8-15)33-23(27-19)17-11-13-18(14-12-17)24-28-20(26(31)32)22(34-24)16-9-5-2-6-10-16/h1-14H,(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDWDFDTPCSKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=C(C=C3)C4=NC(=C(O4)C5=CC=CC=C5)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60828444 | |

| Record name | 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole-4-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60828444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88374-01-0 | |

| Record name | 2,2'-(1,4-Phenylene)bis(5-phenyl-1,3-oxazole-4-carboxylic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60828444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.